Quisinostat hydrochloride
Overview
Description
Quisinostat hydrochloride is an experimental drug candidate primarily developed for the treatment of cancer. It is a second-generation histone deacetylase inhibitor with potent antineoplastic activity. This compound is highly effective against class I and II histone deacetylases, making it a promising compound in cancer therapy .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of quisinostat hydrochloride involves multiple steps, starting from the preparation of the core structure, followed by functional group modifications. The key steps include:
Formation of the pyrimidine ring: This involves the reaction of appropriate precursors under controlled conditions to form the pyrimidine core.
Introduction of the piperidine ring: The piperidine ring is introduced through nucleophilic substitution reactions.
Attachment of the indole moiety: The indole group is attached via a series of coupling reactions.
Hydroxamic acid formation: The final step involves the formation of the hydroxamic acid group, which is crucial for the compound’s activity as a histone deacetylase inhibitor.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to ensure high yield and purity. Key considerations include:
Reaction temperature and pressure: Optimized to enhance reaction rates and product formation.
Purification techniques: Use of chromatography and crystallization to obtain pure this compound.
Quality control: Rigorous testing to ensure the compound meets pharmaceutical standards.
Chemical Reactions Analysis
Types of Reactions
Quisinostat hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can modify the functional groups, potentially altering the compound’s activity.
Substitution: Nucleophilic and electrophilic substitution reactions can introduce different substituents, affecting the compound’s properties.
Common Reagents and Conditions
Oxidizing agents: Such as hydrogen peroxide or potassium permanganate.
Reducing agents: Including sodium borohydride or lithium aluminum hydride.
Substitution reagents: Various nucleophiles and electrophiles depending on the desired modification.
Major Products Formed
The major products formed from these reactions include various derivatives of this compound with modified functional groups, potentially leading to compounds with different biological activities.
Scientific Research Applications
Quisinostat hydrochloride has a wide range of scientific research applications, including:
Cancer therapy: It is being investigated for its potential to treat various types of cancer, including glioblastoma and multiple myeloma.
Epigenetic studies: As a histone deacetylase inhibitor, it is used to study the role of histone deacetylation in gene expression and cancer progression.
Radiosensitization: This compound has shown potential as a radiosensitizer, enhancing the effects of radiation therapy in cancer treatment.
Combination therapy: It is being explored in combination with other anticancer agents to improve therapeutic outcomes.
Mechanism of Action
Quisinostat hydrochloride exerts its effects by inhibiting histone deacetylases, leading to increased acetylation of histone proteins. This results in the relaxation of chromatin structure and activation of gene expression. The compound specifically targets class I histone deacetylases, particularly histone deacetylase 1 and histone deacetylase 2, which are crucial for cancer cell survival and proliferation . By inhibiting these enzymes, this compound induces cell cycle arrest, apoptosis, and differentiation in cancer cells .
Comparison with Similar Compounds
Quisinostat hydrochloride is compared with other histone deacetylase inhibitors such as:
Vorinostat: Another histone deacetylase inhibitor used in cancer therapy.
Romidepsin: A histone deacetylase inhibitor with a different chemical structure.
Panobinostat: Similar in function but this compound has shown better brain penetration and radiosensitizing properties.
These comparisons highlight the unique properties of this compound, making it a valuable compound in cancer research and therapy.
Properties
CAS No. |
1083078-98-1 |
---|---|
Molecular Formula |
C21H27ClN6O2 |
Molecular Weight |
430.9 g/mol |
IUPAC Name |
N-hydroxy-2-[4-[[(1-methylindol-3-yl)methylamino]methyl]piperidin-1-yl]pyrimidine-5-carboxamide;hydrochloride |
InChI |
InChI=1S/C21H26N6O2.ClH/c1-26-14-17(18-4-2-3-5-19(18)26)11-22-10-15-6-8-27(9-7-15)21-23-12-16(13-24-21)20(28)25-29;/h2-5,12-15,22,29H,6-11H2,1H3,(H,25,28);1H |
InChI Key |
TWNOICNTTFKOHQ-UHFFFAOYSA-N |
SMILES |
CN1C=C(C2=CC=CC=C21)CNCC3CCN(CC3)C4=NC=C(C=N4)C(=O)NO.Cl |
Canonical SMILES |
CN1C=C(C2=CC=CC=C21)CNCC3CCN(CC3)C4=NC=C(C=N4)C(=O)NO.Cl |
Appearance |
Solid powder |
Key on ui other cas no. |
1083078-98-1 |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>2 years if stored properly |
solubility |
Soluble in DMSO, not in water |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
JNJ26481585; JNJ-26481585; JNJ 26481585; JNJ-26481585-AAC; Quisinostat HCl; Quisinostat hydrochloride. |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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